Apalutamide-d3

Catalog No.
S15736456
CAS No.
M.F
C21H15F4N5O2S
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apalutamide-d3

Product Name

Apalutamide-d3

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

Molecular Formula

C21H15F4N5O2S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3

InChI Key

HJBWBFZLDZWPHF-FIBGUPNXSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Apalutamide-d3 is a deuterated analog of apalutamide, which is a potent and selective androgen receptor antagonist. The chemical structure of apalutamide-d3 is represented as 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-4,5-dihydro-1H-pyrazolo[3,4-b]quinolin-1-yl)phenyl)butanoic acid. The introduction of deuterium atoms in apalutamide-d3 enhances its stability and pharmacokinetic properties compared to the non-deuterated form. This modification aims to improve the compound's efficacy in clinical applications, particularly in the treatment of prostate cancer, by potentially reducing metabolic degradation and increasing bioavailability .

As its parent compound, apalutamide. The presence of deuterium affects the reaction kinetics and pathways due to the isotope effect, which can lead to altered rates of metabolic processes. Notably, the compound interacts with various cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, influencing its metabolism and interactions with other drugs . The chemical stability of apalutamide-d3 can be assessed through various analytical techniques such as high-performance liquid chromatography, which helps in understanding its degradation pathways and impurity profiles .

Apalutamide-d3 exhibits significant biological activity as an androgen receptor antagonist. It binds competitively to androgen receptors, inhibiting the action of androgens such as testosterone and dihydrotestosterone. This action is particularly beneficial in treating prostate cancer, where androgen signaling plays a crucial role in tumor growth. Studies have indicated that deuterated forms like apalutamide-d3 may offer improved pharmacokinetic profiles, leading to enhanced therapeutic effects compared to their non-deuterated counterparts .

The synthesis of apalutamide-d3 typically involves the deuteration of key precursors used in the synthesis of apalutamide. Various synthetic routes have been explored, including:

  • Deuterated Reagents: Utilizing deuterated solvents or reagents during the synthesis process to incorporate deuterium into the molecular structure.
  • Multi-step Synthesis: A series of reactions that build up the complex structure of apalutamide-d3 from simpler starting materials while ensuring that deuterium is effectively integrated into specific positions on the molecule.
  • Optimization Techniques: Employing optimization strategies to enhance yield and purity during the synthesis process, ensuring that the final product meets pharmaceutical standards .

Apalutamide-d3 is primarily investigated for its application in cancer therapy, particularly for prostate cancer treatment. Its enhanced stability and potential for improved pharmacokinetics make it a candidate for clinical studies aimed at evaluating its efficacy compared to standard treatments. Additionally, it serves as a valuable tool in pharmacokinetic studies and drug interaction assessments due to its stable isotope labeling .

Interaction studies involving apalutamide-d3 focus on its metabolic pathways and potential interactions with other drugs. Given that apalutamide is known to induce certain cytochrome P450 enzymes, studies are conducted to evaluate how these interactions may affect drug efficacy and safety profiles. For instance:

  • Drug Interactions: Apalutamide-d3 may interact with medications metabolized by CYP3A4 or CYP2C19, leading to altered plasma concentrations.
  • Monitoring Protocols: Due to potential interactions with anticoagulants like warfarin or other medications metabolized by these enzymes, careful monitoring is essential during co-administration .

Several compounds share structural similarities or pharmacological profiles with apalutamide-d3. These include:

Unique Features of Apalutamide-d3

  • Deuteration Advantage: The incorporation of deuterium enhances stability and may improve metabolic profiles compared to non-deuterated analogs.
  • Targeted Action: Like other antiandrogens, it specifically targets androgen receptors but may offer improved outcomes due to its unique chemical modifications.

This comparison highlights how apalutamide-d3 stands out among similar compounds due to its specific design aimed at enhancing therapeutic effectiveness in prostate cancer treatment while minimizing adverse effects associated with traditional therapies .

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

480.10708880 g/mol

Monoisotopic Mass

480.10708880 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

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